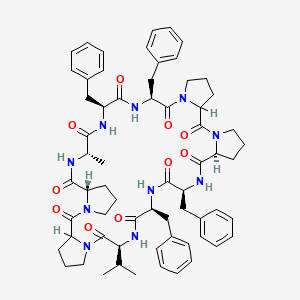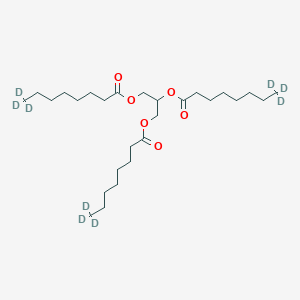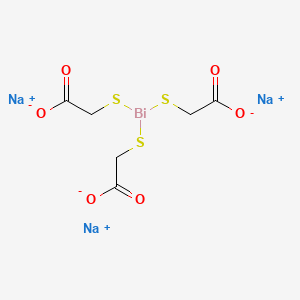
Sodium bismuth thioglycollate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bismuth thioglycollate is a chemical compound that combines the properties of bismuth, sodium, and thioglycolic acid. This compound has been explored for various applications, particularly in the fields of medicine and chemistry. Its unique combination of elements allows it to exhibit properties that are beneficial for specific scientific and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium bismuth thioglycollate can be synthesized through a reaction involving bismuth salts and sodium thioglycollate. The typical reaction involves dissolving bismuth nitrate in water, followed by the addition of sodium thioglycollate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium bismuth thioglycollate undergoes several types of chemical reactions, including:
Oxidation: The thioglycollate component can be oxidized to form dithiodiglycollate.
Reduction: Bismuth in the compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The thioglycollate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Dithiodiglycollate and other sulfur-containing compounds.
Reduction: Reduced bismuth species.
Substitution: New thioglycollate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sodium bismuth thioglycollate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in microbiological media to create anaerobic conditions, facilitating the growth of anaerobic bacteria.
Medicine: Historically, it has been used in the treatment of syphilis and other infections due to its antimicrobial properties.
Industry: It finds applications in the leather industry for depilation and in the cosmetics industry for hair removal products.
Mecanismo De Acción
Sodium bismuth thioglycollate can be compared with other bismuth and thioglycollate compounds:
Bismuth Subsalicylate: Used primarily for gastrointestinal disorders, it shares antimicrobial properties but lacks the thiol group.
Sodium Thioglycollate: Commonly used in microbiological media, it lacks the bismuth component and thus has different antimicrobial properties.
Bismuth Nitrate: Used in various chemical reactions, it does not have the reducing properties of thioglycollate.
Uniqueness: this compound’s uniqueness lies in its combination of bismuth and thioglycollate, providing both antimicrobial and reducing properties. This dual functionality makes it particularly useful in applications requiring both properties.
Comparación Con Compuestos Similares
- Bismuth Subsalicylate
- Sodium Thioglycollate
- Bismuth Nitrate
Propiedades
Número CAS |
150-49-2 |
|---|---|
Fórmula molecular |
C6H6BiNa3O6S3 |
Peso molecular |
548.3 g/mol |
Nombre IUPAC |
trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |
InChI |
InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |
Clave InChI |
WFPLKLBJDHWTHE-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |
Números CAS relacionados |
68-11-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)
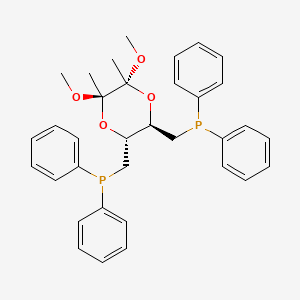
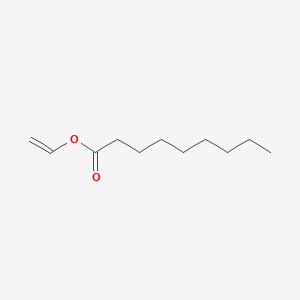


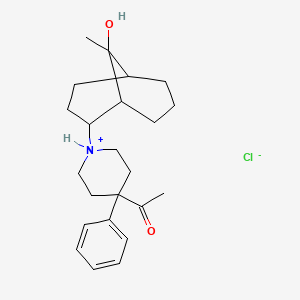
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
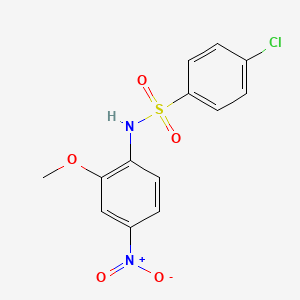
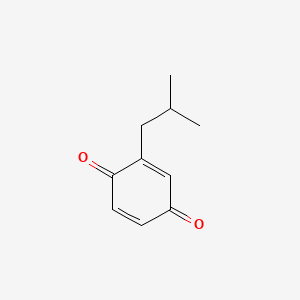
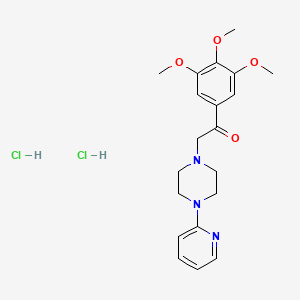
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)

